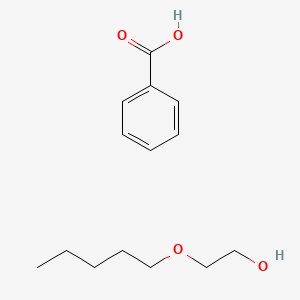

Benzoic acid;2-pentoxyethanol

Description

Structure

2D Structure

Properties

CAS No. |

62254-54-0 |

|---|---|

Molecular Formula |

C14H22O4 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

benzoic acid;2-pentoxyethanol |

InChI |

InChI=1S/C7H6O2.C7H16O2/c8-7(9)6-4-2-1-3-5-6;1-2-3-4-6-9-7-5-8/h1-5H,(H,8,9);8H,2-7H2,1H3 |

InChI Key |

YDDLRJZQIGZPLN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOCCO.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. Both Infrared (IR) and Raman spectroscopy provide a characteristic "fingerprint" based on the vibrational modes of the constituent functional groups, making them powerful tools for structural analysis and identification.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which is invaluable for identifying functional groups.

For benzoic acid , the FTIR spectrum is well-characterized. A prominent and very broad absorption band is typically observed in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid group. sci-hub.semdpi.com The significant broadening of this peak is a direct consequence of strong intermolecular hydrogen bonding, which forms a centrosymmetric dimer in the solid state. Another key feature is the sharp and intense C=O stretching absorption, which appears around 1700 cm⁻¹. mdpi.com The aromatic nature of benzoic acid is confirmed by the presence of C=C stretching vibrations within the 1450–1600 cm⁻¹ range. mdpi.com

For 2-pentoxyethanol , while specific literature is scarce, its FTIR spectrum can be predicted based on its functional groups and data from analogous alkoxyethanols like 2-methoxyethanol. researchgate.net A broad O-H stretching band from the alcohol group would be expected around 3400 cm⁻¹, which is typically less broad than that of the carboxylic acid dimer in benzoic acid. The C-O-C ether linkage would present strong stretching vibrations in the 1150–1085 cm⁻¹ region. Additionally, the spectrum would be populated by various C-H stretching and bending vibrations from the pentyl and ethyl groups.

In a potential benzoic acid; 2-pentoxyethanol co-crystal or salt , FTIR spectroscopy would be crucial for identifying the nature of their interaction. If a salt is formed through proton transfer from benzoic acid to the hydroxyl group of 2-pentoxyethanol, the broad O-H stretch of the carboxylic acid would disappear, and the C=O stretch would be replaced by the characteristic asymmetric and symmetric stretching bands of the carboxylate anion (COO⁻), typically found around 1610–1550 cm⁻¹ and 1420–1300 cm⁻¹, respectively. If a co-crystal forms through hydrogen bonding between the carboxylic acid and the alcohol, significant shifts in the O-H and C=O stretching bands of benzoic acid, as well as the O-H band of 2-pentoxyethanol, would be observed, indicating a change in the hydrogen-bonding environment. humanjournals.comresearchgate.net

Table 1: Characteristic FTIR Bands for Functional Group Identification

| Functional Group | Compound | Wavenumber (cm⁻¹) | Vibrational Mode |

| Carboxylic Acid O-H | Benzoic Acid | 2500–3300 (very broad) | Stretching |

| Carbonyl C=O | Benzoic Acid | ~1700 (sharp, intense) | Stretching |

| Aromatic C=C | Benzoic Acid | 1450–1600 | Stretching |

| Alcohol O-H | 2-Pentoxyethanol (expected) | ~3400 (broad) | Stretching |

| Ether C-O-C | 2-Pentoxyethanol (expected) | 1150–1085 | Stretching |

| Carboxylate (asymmetric) | Benzoate (B1203000) Salt | 1610–1550 | Stretching |

| Carboxylate (symmetric) | Benzoate Salt | 1420–1300 | Stretching |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations.

The benzoic acid Raman spectrum exhibits several characteristic peaks. The aromatic ring vibrations are particularly strong, with a notable ring "breathing" mode appearing around 1000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are also prominent in the 1600 cm⁻¹ region. mdpi.com While the O-H stretch is weak in Raman spectra, the C=O stretching vibration can be observed, though it is typically less intense than in the FTIR spectrum. sci-hub.se

For 2-pentoxyethanol , the Raman spectrum would be expected to show strong C-H stretching and bending modes from the alkyl chains. The C-O-C ether linkage also gives rise to Raman signals. For the analogous 2-phenoxyethanol, intense bands related to the aromatic ring are observed, but for 2-pentoxyethanol, the aliphatic chain vibrations would dominate the spectrum. researchgate.netnih.gov

In the analysis of a benzoic acid; 2-pentoxyethanol system, Raman spectroscopy would provide confirmatory evidence of co-crystal or salt formation. Changes in the phenyl ring modes of benzoic acid could indicate π-π stacking interactions or other intermolecular forces within a co-crystal structure. sci-hub.se The formation of a benzoate salt would lead to shifts in the carboxylate vibrational modes. sci-hub.se On-line monitoring of the crystallization process using Raman spectroscopy can track the transformation from the individual components to the final co-crystal product in real-time. mdpi.comresearchgate.net

Table 2: Key Raman Shifts for Molecular Vibrational Fingerprinting

| Compound/System | Wavenumber (cm⁻¹) | Assignment |

| Benzoic Acid | ~1600 | Aromatic C=C Stretching |

| Benzoic Acid | ~1000 | Aromatic Ring Breathing |

| 2-Pentoxyethanol (expected) | 2800–3000 | Aliphatic C-H Stretching |

| 2-Pentoxyethanol (expected) | 1400–1500 | C-H Bending |

| Benzoic Acid Co-crystal | Shifts in aromatic and carbonyl regions | Altered intermolecular interactions |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. By analyzing the angles and intensities of diffracted X-ray beams, one can deduce the crystal lattice parameters and the precise positions of atoms.

Single-crystal X-ray diffraction (SCXRD) provides the most detailed and unambiguous structural information. A single, high-quality crystal is irradiated with X-rays, and the resulting diffraction pattern is used to solve the crystal structure, yielding precise bond lengths, bond angles, and details of intermolecular interactions.

For benzoic acid , SCXRD studies have confirmed that it crystallizes in the monoclinic space group P2₁/c. The structure consists of centrosymmetric dimers, where two molecules are linked by a pair of strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.net

For 2-pentoxyethanol , no published single-crystal structure appears to be available. As it is a liquid at room temperature, obtaining a single crystal would require cryogenic techniques. If a crystal were obtained, SCXRD would reveal its molecular conformation, how the molecules pack in the solid state, and the nature of any intermolecular hydrogen bonding involving the hydroxyl group.

If a benzoic acid; 2-pentoxyethanol co-crystal were formed, SCXRD would be the gold standard for its characterization. nih.gov It would unequivocally determine the stoichiometry of the two components in the crystal lattice. Furthermore, it would reveal the precise hydrogen-bonding network between the benzoic acid and 2-pentoxyethanol molecules, confirming whether the interaction is through a neutral carboxylic acid-alcohol hydrogen bond (co-crystal) or if proton transfer has occurred to form a benzoate-alkoxyoxonium ion pair (salt). The analysis would also detail other non-covalent interactions, such as C-H···O bonds or π-stacking, that contribute to the stability of the crystal lattice. researchgate.net

Table 3: Illustrative Single-Crystal XRD Data for Benzoic Acid

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.51 |

| b (Å) | 5.14 |

| c (Å) | 21.96 |

| β (°) | 97.4 |

| Volume (ų) | 616.4 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a rapid and powerful technique used to analyze polycrystalline materials. The sample is ground into a fine powder, causing the crystallites to be randomly oriented. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.

The PXRD pattern of benzoic acid is well-established and serves as a standard reference. humanjournals.com PXRD is particularly useful for identifying the bulk material, assessing its purity, and detecting the presence of different crystalline forms, or polymorphs.

For 2-pentoxyethanol , as no crystal structure data is available, a reference PXRD pattern is also not available. If the compound were solidified, PXRD could be used to characterize its crystalline form.

PXRD is an essential tool for screening for the formation of a benzoic acid; 2-pentoxyethanol co-crystal . humanjournals.com When the two components are ground together or crystallized from a solution, the resulting powder can be analyzed by PXRD. The appearance of new diffraction peaks that are not present in the patterns of either of the starting materials is strong evidence for the formation of a new crystalline phase, i.e., a co-crystal or salt. mdpi.comnih.gov Furthermore, PXRD is the primary method for studying polymorphism in co-crystals, as different packing arrangements or conformations would give rise to distinct diffraction patterns. By monitoring the PXRD pattern under varying conditions (e.g., temperature), phase transitions between different polymorphic forms can be investigated. nih.gov

Table 4: Representative Powder XRD Peaks for Benzoic Acid and a Hypothetical Co-crystal

| 2θ Angle (°) - Benzoic Acid | 2θ Angle (°) - Hypothetical Co-crystal | Phase Identification |

| 16.2 | 16.2 | Unreacted Benzoic Acid |

| 25.8 | 25.8 | Unreacted Benzoic Acid |

| - | 18.5 | New Co-crystal Phase |

| - | 22.1 | New Co-crystal Phase |

| - | 28.9 | New Co-crystal Phase |

Computational and Theoretical Investigations of 2 Pentoxyethyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. It is often used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy.

The relative energies of different conformers can also be calculated, indicating their relative populations at thermal equilibrium. For instance, studies on other flexible esters have shown that the energy differences between various folded and extended conformations can be on the order of a few kcal/mol.

Table 1: Predicted Energetic Properties of Benzoate (B1203000) Esters from DFT Studies (Note: Data for illustrative purposes based on similar compounds, as specific data for 2-Pentoxyethyl Benzoate is not readily available in the literature.)

| Parameter | Value (kcal/mol) | Method |

|---|---|---|

| Rotational Barrier (Ph-O bond) | ~5-10 | B3LYP/6-31+G* |

| Rotational Barrier (C-O-C-C) | ~2-5 | B3LYP/6-31G* |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive but can offer higher accuracy for certain properties. Time-Dependent DFT (TD-DFT) is a common approach for studying excited states and simulating electronic absorption spectra (UV-Vis).

For a molecule like 2-Pentoxyethyl Benzoate, TD-DFT calculations can predict the energies of the lowest singlet and triplet excited states, which are crucial for understanding its photophysical properties. The calculations can identify the nature of the electronic transitions, for example, whether they are localized on the benzene (B151609) ring (π-π* transitions) or involve the ester group (n-π* transitions). In studies of other benzoate esters, TD-DFT has been successfully used to interpret experimental UV-Vis spectra. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and intermolecular interactions.

For 2-Pentoxyethyl Benzoate, MD simulations would reveal the vast conformational landscape of the flexible pentoxyethyl chain. By simulating the molecule in a solvent, one can observe how the chain folds and interacts with itself and the surrounding solvent molecules. These simulations can identify the most populated conformational states and the timescales of transitions between them. Studies on similar flexible molecules have shown that such simulations are crucial for understanding properties like viscosity and diffusion.

MD simulations are also invaluable for studying intermolecular interactions. By simulating multiple 2-Pentoxyethyl Benzoate molecules, one can analyze how they pack together in the liquid state. This can reveal information about the types of non-covalent interactions that dominate, such as van der Waals forces and dipole-dipole interactions.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation.

DFT calculations can predict vibrational frequencies, which correspond to the peaks in Infrared (IR) and Raman spectra. By comparing the calculated spectrum with the experimental one, each vibrational mode can be assigned to a specific molecular motion (e.g., C=O stretch, C-H bend). For phenyl benzoate, scaled quantum mechanical (SQM) force fields based on DFT calculations have produced vibrational spectra in excellent agreement with experimental data. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like Gauge-Including Atomic Orbital (GIAO). These calculations can help in the assignment of complex NMR spectra and provide a deeper understanding of the electronic environment of each nucleus.

Table 2: Comparison of Calculated and Experimental Spectroscopic Data for a Benzoate Ester (Note: Illustrative data based on analogous compounds.)

| Spectroscopic Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR) | 1735 cm-1 | 1720 cm-1 |

| Aromatic C-H Stretch (IR) | 3060 cm-1 | 3065 cm-1 |

| 13C Chemical Shift (C=O) | 166.5 ppm | 166.2 ppm |

Reaction Mechanism Modeling and Transition State Characterization for Esterification Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms. The esterification of benzoic acid with 2-pentoxyethanol to form 2-Pentoxyethyl Benzoate can be modeled to understand the energy profile of the reaction.

For the Fischer esterification, the mechanism involves several steps, including protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer, and elimination of water. Computational modeling can provide detailed structures and energies for each intermediate and transition state in this complex process. Studies on the decomposition of benzoate esters have shown that DFT can effectively predict activation barriers, which are influenced by the electronic nature of the substituents.

Table 3: List of Compounds

| Compound Name |

|---|

| 2-Pentoxyethyl Benzoate |

| Benzoic acid |

| 2-pentoxyethanol |

| Phenyl benzoate |

| Møller-Plesset perturbation theory |

| Coupled Cluster theory |

| Time-Dependent DFT |

Applications in Advanced Materials Science and Specialty Formulations

Utilization as a Plasticizer in Polymer Systems: Structure-Property Relationships

Benzoate (B1203000) esters are a well-established class of non-phthalate plasticizers valued for their excellent compatibility with a range of polymers, most notably polyvinyl chloride (PVC). specialchem.comresearchgate.net They are known to enhance the flexibility, workability, and durability of plastic materials. polymeradd.co.th The structure of a benzoate plasticizer, particularly the nature of the alcohol moiety, significantly influences its plasticizing efficiency, permanence, and low-temperature performance.

For 2-pentoxyethyl benzoate, the linear five-carbon pentoxy group attached to the ethyl benzoate core would be expected to impart good plasticizing properties. The ether linkage could potentially offer improved flexibility and processing characteristics compared to simple alkyl benzoates. However, without specific empirical data from studies on 2-pentoxyethyl benzoate, any claims about its precise structure-property relationships remain speculative. Research into similar benzoate plasticizers indicates that they are effective replacements for some phthalates and are used in applications like adhesives, sealants, and coatings. specialchem.compolymeradd.co.th

Table 1: General Comparison of Plasticizer Classes

| Plasticizer Class | General Advantages | Common Applications |

| Benzoate Esters | Good compatibility with PVC, high solvating power, low volatility, non-phthalate. specialchem.compolymeradd.co.th | Adhesives, sealants, coatings, vinyl flooring. specialchem.com |

| Phthalate Esters | High efficiency, low cost. | Flexible PVC products, wire and cable insulation. |

| Adipate Esters | Excellent low-temperature flexibility. fscichem.com | Food packaging, medical devices. fscichem.com |

This table is for illustrative purposes and is based on general chemical class properties, not specific data for 2-pentoxyethyl benzoate.

Integration into Advanced Coating and Resin Compositions

Glycol ether esters find use in coating formulations as coalescing agents and solvents, improving film formation and appearance. Benzoate esters, in turn, can be used as plasticizers in coatings to enhance flexibility and durability. Phenolic and hydrocarbon resins are foundational to many protective coatings, offering hardness and chemical resistance. specialchem.comklb-koetztal.despecialchem.com

Role as a Specialty Solvent or Co-solvent in Industrial Processes and Chemical Separations

The combination of an aromatic ring, an ester group, and an ether linkage in 2-pentoxyethyl benzoate suggests it would have unique solvency characteristics, making it potentially useful for dissolving a range of solutes in industrial applications. Related compounds, such as ethyl benzoate, are utilized as solvents in the synthesis of pharmaceuticals and agrochemicals. justdial.com

Patents related to crop protection formulations and battery electrolytes list a variety of glycol ether esters, such as 2-pentoxyethyl formate (B1220265) and 2-pentoxyethyl propanoate, as potential components. googleapis.comgoogle.comgoogle.com This indicates that esters of 2-pentoxyethanol are of interest in industrial formulations. However, the specific use of 2-pentoxyethyl benzoate as a specialty solvent or for chemical separations is not documented in the available literature.

Potential in Renewable Resource-Derived Polymer Precursors or Additives

There is a growing interest in sourcing chemicals from renewable resources to produce more sustainable polymers and additives. One study identified 2-pentoxyethyl acetate (B1210297) as a volatile compound present in certain species of water lilies. researchgate.net While this finding is of interest from a natural products chemistry perspective, it does not provide a direct pathway or established use of the related 2-pentoxyethyl benzoate as a renewable polymer precursor or additive. The synthesis of benzoates generally relies on benzoic acid, which is primarily produced from petroleum-based feedstocks.

Formulation Chemistry of Pyraclostrobin-Containing Crop Protection Agents

Pyraclostrobin (B128455) is a widely used strobilurin fungicide. fao.orgnih.gov The formulation of such active ingredients into effective and stable crop protection products is a complex process involving a variety of solvents, surfactants, and other co-formulants. Liquid formulations of pyraclostrobin often contain solvents and adjuvants to ensure its solubility and efficacy. google.com

A review of patents and literature concerning pyraclostrobin formulations did not yield any mention of 2-pentoxyethyl benzoate as a component. google.comfao.org While various esters are used in agrochemical formulations, the specific combination of benzoic acid and 2-pentoxyethanol has not been identified as a preferred or utilized substance in this context.

Environmental Fate, Biotransformation, and Degradation Pathways of Alkyl Benzoate Esters

Microbial Degradation Mechanisms and Enzymatic Pathways

Microorganisms play a central role in the breakdown of alkyl benzoate (B1203000) esters. The degradation is typically a two-step process involving initial hydrolysis followed by the mineralization of the resulting benzoic acid and alcohol.

Esterase-Mediated Hydrolysis of the Ester Linkage

The primary mechanism for the biotransformation of alkyl benzoate esters is the enzymatic hydrolysis of the ester linkage. This reaction is catalyzed by non-specific esterases, particularly carboxylesterases, which are widely distributed in various organisms and environments. The hydrolysis breaks the ester bond, yielding benzoic acid and the parent alcohol—in this case, 2-pentoxyethanol.

Studies on C12-15 alkyl benzoate have demonstrated that upon dermal exposure, the compound is completely metabolized to benzoic acid and the corresponding aliphatic alcohols within the skin, confirming the efficiency of esterase activity. The rate of this hydrolysis can be influenced by the structure of the ester. For instance, in studies using rat plasma, methyl benzoate showed higher metabolic stability (half-life of 36 minutes) compared to phenyl benzoate (half-life of 7 minutes), which is attributed to the stability of the resulting phenoxide ion. The size of the alkyl group also appears to play a role, with base-catalyzed hydrolysis rates for simple alkyl benzoates decreasing as the alkyl chain length increases from methyl to n-butyl.

Aerobic and Anaerobic Aromatic Ring Cleavage Pathways

Once benzoic acid is formed from the initial hydrolysis, it is further degraded by microorganisms through distinct aerobic and anaerobic pathways.

Under aerobic conditions , the degradation of benzoate typically proceeds by the hydroxylation of the aromatic ring, catalyzed by oxygenases, to form intermediates like catechol or protocatechuate. These dihydroxylated intermediates then undergo ring cleavage, which can occur via two main routes:

Ortho-cleavage (intradiol cleavage): The ring is cleaved between the two hydroxyl groups, leading to the formation of intermediates such as cis,cis-muconic acid, which eventually enters the β-ketoadipate pathway.

Meta-cleavage (extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups, producing compounds like 2-hydroxymuconic semialdehyde.

A third aerobic pathway, known as the "box pathway," involves the initial activation of benzoate to benzoyl-CoA, followed by epoxidation and hydrolytic cleavage of the ring.

Under anaerobic conditions , the degradation strategy is fundamentally different as oxygen is not available to act as a cosubstrate for ring activation. The process begins with the activation of benzoate to the central intermediate, benzoyl-CoA. The aromatic ring of benzoyl-CoA is then dearomatized through reduction, a highly energy-intensive step. Following reduction, the cyclic ring structure is cleaved hydrolytically, leading to the formation of aliphatic acids such as heptanoic, valeric, and eventually acetate (B1210297), which can be mineralized to methane (B114726) and carbon dioxide by methanogenic consortia.

Identification and Characterization of Microorganisms Involved in Degradation

A variety of microorganisms capable of degrading benzoic acid, the key intermediate in the breakdown of alkyl benzoate esters, have been identified. The ability to utilize aromatic compounds is widespread among bacteria and fungi.

The bacterial genus Paraburkholderia, often found in soil environments, is known for its capability to degrade and utilize aromatic compounds, including those derived from lignin (B12514952). Specific species such as Paraburkholderia fungorum and Paraburkholderia tropica have been shown to use sodium benzoate as a carbon source for growth. Similarly, bacteria from the genus Azoarcus are capable of degrading benzoate under both aerobic and anaerobic conditions.

Fungi also play a significant role in the degradation of aromatic compounds. White-rot fungi, such as Hypocrea lixii, can degrade benzoic acid using extracellular enzymes like lignin peroxidase and laccase. The fungus Aspergillus oryzae has been noted for its ability to degrade 3-phenoxybenzoic acid, a structurally related compound.

Abiotic Degradation Processes in Natural and Engineered Environments

In addition to microbial action, abiotic processes can contribute to the transformation of alkyl benzoate esters and their primary degradation product, benzoic acid.

Photodegradation Kinetics and Product Analysis

Photodegradation, or photolysis, can be a significant abiotic degradation route, particularly for compounds present in sunlit surface waters or in the atmosphere. While direct photolysis of benzoic acid itself is not observed, its degradation can be achieved through photocatalytic processes, such as in the presence of titanium dioxide (TiO₂), or through advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals.

Studies on the degradation of benzoic acid using various AOPs have shown that the process follows pseudo-first-order kinetics. The rate of degradation is significantly enhanced by combining UV radiation with oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂). The degradation pathway involves the formation of hydroxylated benzoic acid, which is then decomposed into smaller molecules like low-molecular-weight acids and ultimately carbon dioxide.

Hydrolytic Stability under Varying Environmental Conditions

The stability of the ester linkage in alkyl benzoate esters is highly dependent on environmental conditions, particularly pH. Under alkaline conditions, the ester bond is susceptible to base-catalyzed hydrolysis. The rate of this chemical hydrolysis is influenced by the molecular structure of the ester.

The hydrolytic stability of C12-15 alkyl benzoates has been evaluated in simulated biological fluids. In acidic conditions (simulating gastric fluid), the hydrolysis rate after 2 hours was approximately 25-35%. In slightly alkaline conditions containing enzymes (simulating intestinal fluid), the degradation was more significant, with hydrolysis rates reaching 40-62% after 4 hours. This demonstrates that both pH and the presence of enzymes (as discussed in 6.1.1) contribute to the cleavage of the ester bond.

Interactive Data Table: Hydrolysis of Benzoate Esters

The following table summarizes the half-life (t₁/₂) data for the hydrolysis of various benzoate esters under different conditions, illustrating the influence of the ester's chemical structure and the hydrolytic medium.

| Compound | Hydrolysis Condition | Half-life (t₁/₂) (minutes) |

| Methyl Benzoate | Rat Plasma | 36 |

| Ethyl Benzoate | Base-catalyzed (LiOH) | 14 |

| n-Propyl Benzoate | Base-catalyzed (LiOH) | 19 |

| n-Butyl Benzoate | Base-catalyzed (LiOH) | 21 |

| Phenyl Benzoate | Rat Plasma | 7 |

| Phenyl Benzoate | Base-catalyzed (LiOH) | 11 |

Data sourced from a comparative study on the chemical and biological hydrolytic stability of esters.

Interactive Data Table: Hydrolysis of C12-15 Alkyl Benzoates in Simulated Fluids

This table presents the degradation rates of a mixture of C12-15 alkyl benzoate isomers under simulated physiological conditions.

| Simulated Fluid | Incubation Time (hours) | Degradation Rate (%) |

| Gastric Fluid (Acidic) | 2 | ~35 |

| Intestinal Fluid (Alkaline + Enzyme) | 4 | ~40 |

| Intestinal Fluid (Alkaline + Enzyme) - Sample 2 | 4 | ~62 |

Data sourced from a registration dossier on Benzoic acid, C12-15-alkyl esters.

Metabolite Identification and Elucidation of Degradation Intermediates

The primary degradation pathway for benzoate esters in the environment is initiated by the hydrolysis of the ester bond. This initial cleavage results in the formation of benzoic acid and the corresponding alcohol. For "Benzoic acid, 2-pentoxyethyl ester," this would yield benzoic acid and 2-pentoxyethanol.

Subsequent biodegradation of these initial products varies. Benzoic acid is a well-studied compound known to be readily biodegradable in various environmental conditions. The degradation of the alcohol moiety, in this case, 2-pentoxyethanol, is crucial for the complete mineralization of the parent compound.

Studies on analogous compounds, such as diethylene glycol dibenzoate (D(EG)DB) and dipropylene glycol dibenzoate (D(PG)DB), provide valuable insights into the persistence of certain degradation intermediates. Research has shown that the initial hydrolysis of these compounds produces benzoic acid and the respective monoesters: diethylene glycol monobenzoate (D(EG)MB) and dipropylene glycol monobenzoate (D(PG)MB).

A key finding from these studies is the slow subsequent degradation of the monoester metabolites. The presence of an ether linkage in these monoesters appears to hinder further rapid biodegradation. This suggests that 2-pentoxyethanol, also containing an ether linkage, and its potential benzoate monoester, could exhibit a degree of persistence in the environment. In contrast, benzoate esters without an ether function, such as 1,6-hexanediol (B165255) dibenzoate, show more rapid degradation of the monoester intermediate.

The degradation of 1,6-hexanediol monobenzoate proceeds via oxidation of the alcohol group to form 6-(benzoyloxy)hexanoic acid, which then undergoes β-oxidation. This pathway is obstructed for monoesters containing an ether linkage.

The following table summarizes the identified metabolites from the degradation of analogous dibenzoate plasticizers.

| Parent Compound | Initial Degradation Products | Secondary Metabolites |

| Diethylene Glycol Dibenzoate (D(EG)DB) | Benzoic Acid, Diethylene Glycol Monobenzoate (D(EG)MB) | Further degradation is slow |

| Dipropylene Glycol Dibenzoate (D(PG)DB) | Benzoic Acid, Dipropylene Glycol Monobenzoate (D(PG)MB) | Further degradation is slow |

| 1,6-Hexanediol Dibenzoate | Benzoic Acid, 1,6-Hexanediol Monobenzoate | 6-(benzoyloxy)hexanoic acid |

The mass spectrum fragmentation patterns of diethylene glycol monobenzoate and dipropylene glycol monobenzoate have been characterized in degradation studies, confirming their identity as persistent metabolites.

Environmental Transport and Distribution Studies (excluding bioaccumulation in organisms)

The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. For alkyl benzoate esters, these properties can be inferred from related compounds.

The mobility of a substance in soil is often predicted by its soil adsorption coefficient (Koc). A higher Koc value indicates a greater tendency to adsorb to soil and organic matter, reducing its mobility. While a specific Koc for "Benzoic acid, 2-pentoxyethyl ester" is not available, an estimated Koc value for the similar compound diethylene glycol dibenzoate is 540, suggesting moderate adsorption to suspended solids and sediment. This implies that the compound may not be highly mobile in soil and could partition to sediment in aquatic environments.

The following table presents relevant physical and chemical properties of analogous compounds that influence their environmental transport.

| Compound | Water Solubility | Vapor Pressure | Log Kow | Estimated Koc |

| Diethylene Glycol Dibenzoate | Insoluble | 0.09 mmHg | 3.4 | 540 |

| Propylene Glycol Dibenzoate | Insoluble in water; soluble in organic solvents | Not available | Not available | Not available |

| Methyl Benzoate | Not highly soluble | Relatively volatile | Not available | Not available |

Data sourced from PubChem and other chemical property databases.

The volatility of a compound influences its distribution in the atmosphere. Methyl benzoate, a smaller alkyl benzoate, is relatively volatile and can enter the atmosphere where it is primarily degraded by reactions with hydroxyl radicals. Larger esters like diethylene glycol dibenzoate have low vapor pressure, indicating they are less likely to be present in the atmosphere in significant concentrations.

In aquatic systems, the hydrolysis of the ester bond is a key process. The base-catalyzed hydrolysis half-life of diethylene glycol dibenzoate is estimated to be 49 days at a pH of 8 and 1.3 years at a pH of 7. This suggests that chemical hydrolysis, in addition to microbial degradation, plays a role in the environmental fate of these compounds.

It is recommended to prevent the entry of alkyl benzoates into sewers and public waters, indicating a potential for aquatic contamination if not handled properly.

Advanced Analytical Methodologies for Environmental Monitoring and Trace Analysis

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatography is the cornerstone for the separation and analysis of Benzoic acid and 2-pentoxyethanol from intricate environmental samples such as water, soil, or industrial effluents. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. While 2-pentoxyethanol, as a glycol ether, is amenable to direct GC-MS analysis, the low volatility of Benzoic acid requires a derivatization step to convert it into a more volatile form. nih.govgcms.cz

A common derivatization agent for acidic compounds like Benzoic acid is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), which replaces the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov This process increases volatility and improves chromatographic peak shape. For instance, a validated headspace GC-MS (HS-GC-MS) method for Benzoic acid in beverages involved derivatization to its methyl ester, achieving high precision (relative standard deviation < 5%) and accuracy (average recovery of 101.0%). nih.gov

For glycol ethers, specialized GC columns, such as the Rxi®-1301Sil MS, have been developed to provide better resolution and faster run times compared to traditional columns, which is crucial for separating isomers that are often present in complex industrial mixtures. gcms.cz

Table 1: GC-MS Methodological Parameters for Component Analysis

| Analyte Component | Sample Matrix | Derivatization | Column Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Human Plasma | BSTFA + TMCS | Not Specified | Method provides a simple, specific, and sensitive technique for simultaneous determination of flavonoids and phenolic and benzoic acids. | nih.gov |

| Benzoic Acid | Non-alcoholic beverages | Methylation (in-vial) | Not Specified | HS-GC-MS method is precise (RSD < 5%) and accurate (101.0% recovery). | nih.gov |

| Glycol Ethers | Industrial Products | None | Rxi®-1301Sil MS | Provides better resolution and faster analysis time for complex isomer mixtures. | gcms.cz |

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for non-volatile, polar, and thermally labile compounds like Benzoic acid, which can be analyzed directly without derivatization. It is also highly effective for glycols, particularly after derivatization to enhance ionization efficiency. nih.govnih.gov

For Benzoic acid, reversed-phase HPLC using a C18 column is common, often with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727). swu.ac.th Detection limits (LOD) and quantification limits (LOQ) can reach as low as 2.5 ng/mL and 3.8 ng/mL, respectively. swu.ac.th

For the analysis of glycols, which often exhibit poor atmospheric pressure ionization, a pre-column derivatization using the Schotten-Baumann reaction with benzoyl chloride is employed. nih.govnih.gov This converts the glycols into their benzoyl esters, significantly improving ionization and achieving detection limits between 0.18 and 1.1 mg/L in serum samples. nih.gov

Table 2: LC-MS/MS Methodological Parameters for Component Analysis

| Analyte Component | Sample Matrix | Derivatization | Column Type | Detection Limits (LOD/LOQ) | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Foodstuffs | None | C18 | LOD: 2.5 ng/mL; LOQ: 3.8 ng/mL | swu.ac.th |

| Glycol Ethers | Serum | Benzoyl Chloride | Not Specified | LOD: 0.18 - 1.1 mg/L; LOQ: 0.4 - 2.3 mg/L | nih.gov |

| Glycol Ethers | Wood Stains | None (APCI) | Not Specified | Suitable for trace level analysis in complex matrices. | researchgate.net |

Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple two or more analytical methods, provide enhanced analytical capabilities for comprehensive chemical profiling. Techniques such as online Solid-Phase Extraction-Liquid Chromatography-Mass Spectrometry (SPE-LC-MS) can automate sample cleanup and analysis, though they may be susceptible to matrix effects. For highly complex samples, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS) offers superior separation capacity, allowing for the resolution of co-eluting compounds that would be missed by conventional GC-MS. This would be particularly useful for identifying various isomers of 2-pentoxyethanol and potential degradation products of both analytes in heavily contaminated environmental samples.

Advanced Sample Preparation Strategies for Environmental and Industrial Samples

The quality of analytical data is highly dependent on the effectiveness of the sample preparation strategy. The goal is to isolate and concentrate the target analytes from the sample matrix while removing interfering substances.

For Benzoic acid and 2-pentoxyethanol, common techniques include:

Liquid-Liquid Extraction (LLE): This classic technique is effective but can be solvent and labor-intensive. For the extraction of Benzoic acid from aqueous samples, the pH is typically adjusted to below its pKa (~4.2) to ensure it is in its neutral, more organic-soluble form.

Solid-Phase Extraction (SPE): SPE offers higher recovery, reduced solvent consumption, and easier automation compared to LLE. For Benzoic acid, an anion-exchange SPE sorbent can be used. For the more moderately polar 2-pentoxyethanol, a reversed-phase sorbent like C18 would be appropriate.

Headspace (HS) Analysis: As demonstrated for Benzoic acid, headspace sampling combined with GC-MS is excellent for volatile derivatives in liquid or solid samples, minimizing matrix interference. nih.gov

A study comparing sample preparation methods for glycol ethers found LLE to be the most efficient procedure, as other techniques resulted in signal suppression due to co-extracted matrix components or impurities introduced during the process. researchgate.net

Development of Spectroscopic and Electrochemical Sensors for Selective Detection

There is a growing interest in developing rapid, portable, and selective sensors for in-field environmental monitoring, which can complement traditional chromatographic methods. mdpi.comsensor1stop.com

For Benzoic acid, novel sensors based on terahertz (THz) metasurfaces have been designed. researchgate.netmdpi.commdpi.com These sensors detect the characteristic fingerprint spectrum of Benzoic acid in the THz range (e.g., at 0.93 THz or 1.95 THz). researchgate.netmdpi.commdpi.com They exhibit high sensitivity, with one design achieving a sensitivity of approximately 0.247 THz per Refractive Index Unit (RIU). researchgate.netmdpi.com

For the detection of alcohols and glycols, electrochemical sensors are a promising avenue. For example, a sensor for ethylene (B1197577) glycol was developed using a modified glassy carbon electrode with reduced graphene oxide and Ni-Au nanoparticles. scielo.br This sensor demonstrated a linear response from 0.24 to 1.4 mmol L⁻¹ and a detection limit of 49 µmol L⁻¹. scielo.br Such a platform could be adapted for the detection of 2-pentoxyethanol. Amperometric biosensors, which measure the inhibition of an enzyme's activity by the target analyte, have also been successfully used to detect Benzoic acid. researchgate.net

Table 3: Performance of Advanced Sensors for Component Detection

| Analyte Component | Sensor Type | Principle | Performance Metrics | Reference |

|---|---|---|---|---|

| Benzoic Acid | Terahertz Metasurface | Detection of THz fingerprint spectrum (0.93 THz) | Sensitivity: ~0.247 THz/RIU | researchgate.netmdpi.com |

| Benzoic Acid | Amperometric Biosensor | Inhibition of mushroom tissue homogenate | Linear Range: 25–100 mM | researchgate.net |

| Ethylene Glycol (related compound) | Electrochemical | Modified glassy carbon electrode (rGO/AuNp/Ni(OH)2) | LOD: 49 µmol L⁻¹ | scielo.br |

Future Research Directions and Emerging Trends in 2 Pentoxyethyl Benzoate Chemistry

Sustainable Synthesis and Process Intensification for Industrial Scale-Up

The chemical industry is increasingly focused on developing sustainable and efficient manufacturing processes. For the industrial-scale production of 2-pentoxyethyl benzoate (B1203000), future research will likely prioritize green chemistry principles and process intensification strategies.

Key Research Thrusts:

Heterogeneous Catalysis: A shift from traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction mixture, to solid acid catalysts is anticipated. mdpi.com Research will focus on developing robust and reusable heterogeneous catalysts such as ion-exchange resins, zeolites, and metal oxides to improve the sustainability of 2-pentoxyethyl benzoate synthesis. mdpi.com

Enzymatic Synthesis: The use of immobilized lipases as biocatalysts presents an opportunity for milder and more selective esterification reactions. mdpi.com Future work will aim to enhance the stability and reusability of these enzymes for industrial applications. mdpi.com

Process Intensification: Techniques that combine reaction and separation in a single unit, such as reactive distillation, can significantly improve process efficiency. mdpi.com By continuously removing the water byproduct, the reaction equilibrium can be shifted towards the formation of 2-pentoxyethyl benzoate, leading to higher conversions and reduced energy consumption. mdpi.com The integration of membrane technologies like pervaporation and nanofiltration for in-situ water removal is another promising area of investigation. mdpi.com

Continuous Flow Reactors: A move away from traditional batch reactors towards continuous-flow systems, including microreactors, is expected. scholarsresearchlibrary.comyoutube.com These systems offer better control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic reactions. scholarsresearchlibrary.comyoutube.com

Anticipated Outcomes of Sustainable Synthesis and Process Intensification:

| Technology | Anticipated Benefits | Research Challenges |

| Heterogeneous Catalysis | Increased catalyst reusability, reduced corrosion, simplified product purification. mdpi.com | Catalyst deactivation, mass transfer limitations. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced byproducts. mdpi.com | Enzyme stability and cost, activity in non-aqueous media. mdpi.com |

| Reactive Distillation | Increased conversion, energy savings, reduced capital costs. utwente.nl | Complex process control and design. utwente.nl |

| Continuous Flow Reactors | Enhanced safety and control, improved heat and mass transfer, easier scale-up. scholarsresearchlibrary.comyoutube.com | Potential for channel clogging, requirement for specialized equipment. |

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Process Control

To ensure the quality and consistency of 2-pentoxyethyl benzoate production, real-time monitoring and control of the synthesis process are crucial. Process Analytical Technology (PAT), which involves the use of in-situ analytical tools, is becoming increasingly important in chemical manufacturing. mt.comeuropeanpharmaceuticalreview.com

Emerging Spectroscopic Techniques:

Mid-Infrared (MIR) and Near-Infrared (NIR) Spectroscopy: In-line MIR and NIR probes can provide real-time information on the concentrations of reactants, intermediates, and the final product during the esterification reaction. nih.govresearchgate.netresearchgate.net This allows for precise control over the reaction endpoint and can help to optimize reaction conditions. nih.govresearchgate.netresearchgate.net

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide detailed information about the molecular structure of the species present in the reaction mixture. spectroscopyonline.com

Mass Spectrometry: On-line mass spectrometry can be used to monitor the gas phase above the reaction, providing insights into the evolution of volatile byproducts and unreacted starting materials. thermofisher.com

Benefits of In-Situ Monitoring for 2-Pentoxyethyl Benzoate Synthesis:

| Spectroscopic Probe | Information Obtained | Impact on Process Control |

| Mid-Infrared (MIR) | Real-time concentration profiles of reactants and products. nih.govresearchgate.netresearchgate.net | Precise determination of reaction completion, optimization of reaction time. nih.govresearchgate.netresearchgate.net |

| Near-Infrared (NIR) | Monitoring of functional groups, such as hydroxyl and carboxyl groups. researchgate.net | Control of raw material quality and reaction progress. researchgate.net |

| Raman Spectroscopy | Information on molecular vibrations and crystal structure. spectroscopyonline.com | In-situ monitoring of polymorphic transformations and product quality. spectroscopyonline.com |

| Mass Spectrometry | Analysis of volatile organic compounds in the headspace. thermofisher.com | Detection of impurities and monitoring of side reactions. thermofisher.com |

Computational Design and Prediction of Novel Benzoate Esters with Targeted Performance Attributes

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new materials with desired properties. In the context of benzoate esters, these approaches can be used to predict the performance of novel compounds and to guide synthetic efforts.

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of benzoate esters. researchgate.net This information can be used to design new esters with tailored optical and electronic properties for applications in organic electronics. researchgate.net

Molecular Docking: For applications in areas such as pharmaceuticals and agrochemicals, molecular docking simulations can be used to predict the binding affinity of benzoate esters to specific biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structure of benzoate esters with their observed biological activity or physical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

Data-Driven Design of Benzoate Esters:

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Electronic structure, optical properties, reactivity. researchgate.net | Organic light-emitting diodes (OLEDs), solar cells. researchgate.net |

| Molecular Docking | Binding affinity to biological targets. nih.gov | Design of new pharmaceuticals and agrochemicals. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity, physical properties. | High-throughput screening of virtual compound libraries. |

Interdisciplinary Research at the Interface of Materials Science and Environmental Chemistry

The future development of 2-pentoxyethyl benzoate and related compounds will be heavily influenced by considerations of their environmental impact and their potential applications in advanced materials.

Key Interdisciplinary Research Areas:

Biodegradability and Environmental Fate: Research will focus on understanding the environmental degradation pathways of 2-pentoxyethyl benzoate to ensure that its use does not lead to persistent environmental contamination.

Development of Bio-based Alternatives: There is a growing interest in the development of benzoate esters from renewable feedstocks to reduce the reliance on petrochemicals.

Functional Fluids: Benzoate esters are used as functional fluids in a variety of applications, and future research will aim to develop new formulations with improved performance and environmental profiles.

Polymer Additives: As the demand for eco-friendly plasticizers grows, research into the use of 2-pentoxyethyl benzoate and other benzoate esters as alternatives to phthalates will continue. mordorintelligence.com

Exploration of Next-Generation Applications in Advanced Functional Materials

While 2-pentoxyethyl benzoate has established applications, ongoing research is exploring its potential use in a new generation of advanced functional materials.

Emerging Applications:

Organic Electronics: The benzoate moiety can act as an electron-accepting unit in organic molecules designed for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net Computational studies suggest that the electronic properties of these materials can be tuned by modifying the donor part of the molecule. researchgate.net

Advanced Coatings and Adhesives: The demand for low-VOC (volatile organic compound) and environmentally friendly formulations is driving innovation in the coatings and adhesives industry. hdinresearch.com Benzoate esters are being investigated for their potential to enhance the performance and sustainability of these products. hdinresearch.com

Smart Materials: The incorporation of 2-pentoxyethyl benzoate into polymer matrices could lead to the development of "smart" materials that respond to external stimuli such as light, heat, or pH.

Drug Delivery Systems: The ester linkage in 2-pentoxyethyl benzoate can be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrugs and controlled-release drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.